molecular formula C16H20N2O2 B4190098 N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

货号 B4190098
分子量: 272.34 g/mol
InChI 键: NHBHIRYMWWVELA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ERK5 inhibitor XMD8-92, is a small molecule inhibitor that targets the extracellular signal-regulated kinase 5 (ERK5) pathway. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation, differentiation, survival, and angiogenesis. The dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, cardiovascular disease, and inflammation.

作用机制

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 targets the N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide pathway by inhibiting the kinase activity of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is activated by various extracellular signals, such as growth factors and cytokines, and phosphorylates downstream targets, such as transcription factors and kinases. The inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 prevents the phosphorylation of downstream targets and leads to the inhibition of cell proliferation, differentiation, survival, and angiogenesis.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has been shown to have various biochemical and physiological effects. In cancer cells, XMD8-92 inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In animal models of cancer, XMD8-92 inhibits tumor growth and metastasis.
In cardiovascular disease, XMD8-92 inhibits angiogenesis and cardiac hypertrophy in animal models. Inflammation is another area where XMD8-92 has been shown to have potential therapeutic effects. XMD8-92 inhibits the production of pro-inflammatory cytokines in animal models of inflammation.

实验室实验的优点和局限性

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has several advantages for lab experiments. XMD8-92 is a small molecule inhibitor that can be easily synthesized and purified. XMD8-92 is also highly selective for N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and does not inhibit other MAPKs. Therefore, XMD8-92 can be used to specifically target the N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide pathway in various cell types and animal models.
However, there are also some limitations for lab experiments with XMD8-92. XMD8-92 has low solubility in aqueous solutions, which can limit its use in some experimental settings. XMD8-92 also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has shown promising results in preclinical studies for various diseases. However, there are still many areas that need to be explored in future studies. One area of future research is the optimization of XMD8-92 for improved pharmacokinetic properties, such as solubility and half-life. Another area of future research is the investigation of the combination therapy of XMD8-92 with other anti-cancer agents, such as chemotherapy and immunotherapy. Furthermore, the role of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should also be investigated.

科学研究应用

N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to promote tumor growth, invasion, and metastasis. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential anti-cancer therapy. Several studies have demonstrated that XMD8-92 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. XMD8-92 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In cardiovascular disease, N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to play a critical role in angiogenesis and cardiac hypertrophy. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential therapy for cardiovascular diseases. Several studies have demonstrated that XMD8-92 can inhibit angiogenesis and cardiac hypertrophy in animal models.
Inflammation is another area where N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been implicated. N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to regulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential therapy for inflammatory diseases. Several studies have demonstrated that XMD8-92 can inhibit the production of pro-inflammatory cytokines in animal models of inflammation.

属性

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentan-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-11(5-2)18-16(20)15(19)14-10(3)17-13-9-7-6-8-12(13)14/h6-9,11,17H,4-5H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHIRYMWWVELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pentan-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。